molecular formula C19H22N2O4S B2935274 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922096-97-7

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2935274
CAS No.: 922096-97-7
M. Wt: 374.46
InChI Key: YFWKRIOEJYFRJN-UHFFFAOYSA-N
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Description

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a substituted benzo[b][1,4]oxazepin core. This heterocyclic scaffold integrates a benzene ring fused to a seven-membered oxazepin ring containing one oxygen and one nitrogen atom. Key structural attributes include:

  • Oxazepin substituents: 3,3,5-trimethyl groups at positions 3, 3, and 5 of the oxazepin ring.
  • Benzenesulfonamide moiety: A 3-methyl substituent on the benzene ring attached to the sulfonamide group.

Properties

IUPAC Name

3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-6-5-7-15(10-13)26(23,24)20-14-8-9-16-17(11-14)25-12-19(2,3)18(22)21(16)4/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWKRIOEJYFRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Sulfonamides have been investigated for their antitumor potential. Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of similar structures have shown activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamides are well-documented. The compound may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . In vitro assays have indicated that related compounds can significantly reduce inflammation markers in macrophage cell lines.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells by activating caspases and other apoptotic markers.
  • Modulation of Immune Response : By affecting cytokine production, the compound can modulate the immune response, potentially reducing chronic inflammation.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamide derivatives revealed that certain modifications in the chemical structure significantly enhanced antibacterial activity. The tested compound was found to have an IC50 value comparable to standard antibiotics, indicating its potential as an effective antibacterial agent .

Case Study 2: Anticancer Properties

In a preclinical study involving various cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that at higher concentrations, the compound reduced viability by over 70% in specific cancer types . This suggests a promising avenue for further investigation into its use as an anticancer therapeutic.

Comparison with Similar Compounds

Research Findings and Trends

While direct pharmacological data for the target compound are unavailable, insights from structurally related sulfonamide derivatives suggest:

  • Enzyme Inhibition : Sulfonamides often act as enzyme inhibitors (e.g., carbonic anhydrase, proteases). The benzooxazepin core may confer selectivity for specific isoforms .
  • Bioavailability : Propyl groups (as in the comparator) can enhance lipophilicity but may reduce aqueous solubility, whereas methyl groups balance these properties.

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